3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
Description
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-substituted pyrazole derivative with a cyclopropyl group at the 5-position of the pyrazole ring and a butanoic acid chain at the 3-position. The nitro group (electron-withdrawing) and cyclopropyl moiety (introducing steric effects and ring strain) significantly influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13N3O4/c1-6(4-10(14)15)12-8(7-2-3-7)5-9(11-12)13(16)17/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
DCRDHQOMLWRLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), facilitate the coupling between a boronic acid derivative and a halogenated pyrazole precursor. For example, 5-bromo-3-nitro-1H-pyrazole reacts with cyclopropylboronic acid in the presence of a base (e.g., K₂CO₃) and a solvent system (dioxane/water) at 80–100°C. The reaction typically achieves yields of 65–78%.
Table 1: Key Parameters for Cyclopropane Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 72 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 100 | 68 |
Nitration of Pyrazole Intermediates
The nitro group at the 3-position is introduced via electrophilic aromatic nitration. This step requires careful optimization to avoid over-nitration or ring degradation.
Nitrating Agents and Conditions
Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C is commonly used. For instance, 5-cyclopropyl-1H-pyrazole undergoes nitration to yield 5-cyclopropyl-3-nitro-1H-pyrazole with 85–90% efficiency. Alternative nitrating systems, such as acetyl nitrate (AcONO₂), reduce side reactions in sensitive substrates.
Table 2: Nitration Efficiency Across Conditions
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Cyclopropyl-1H-pyrazole | HNO₃/H₂SO₄ | 0–5 | 2 | 88 |
| 5-Methyl-1H-pyrazole | AcONO₂ | 25 | 4 | 82 |
Alkylation for Butanoic Acid Side Chain Attachment
The butanoic acid moiety is introduced via alkylation of the pyrazole nitrogen. This step often employs alkyl halides or Mitsunobu reactions.
Alkylation with 3-Bromobutanoic Acid Derivatives
Reaction of 5-cyclopropyl-3-nitro-1H-pyrazole with methyl 3-bromobutanoate in acetonitrile, using K₂CO₃ as a base, affords the alkylated intermediate. Subsequent hydrolysis yields the free acid. Typical conditions include reflux (80°C) for 12–18 hours, achieving 60–70% yields.
Table 3: Alkylation Reaction Optimization
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-bromobutanoate | K₂CO₃ | Acetonitrile | 80 | 65 |
| Ethyl 3-iodobutanoate | Cs₂CO₃ | DMF | 100 | 58 |
Hydrolysis of Ester Precursors
The final step involves hydrolyzing the ester-protected butanoic acid to the free carboxylic acid.
Acidic vs. Basic Hydrolysis
Basic hydrolysis using NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours is preferred for its mild conditions and high yields (90–95%). Acidic hydrolysis (HCl/EtOH) is less common due to potential nitro group reduction.
Table 4: Hydrolysis Conditions and Outcomes
| Ester Derivative | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl ester | NaOH | MeOH/H₂O | 60 | 92 |
| Ethyl ester | LiOH | THF/H₂O | 50 | 88 |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and dehydrating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid exhibits significant antimicrobial properties.
| Pathogen | Activity | Reference Year |
|---|---|---|
| Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Escherichia coli | MIC = 64 µg/mL | 2024 |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Properties
Research has also focused on the anticancer effects of this compound, particularly against breast cancer cell lines.
| Cell Line | Effect | IC50 Value | Reference Year |
|---|---|---|---|
| MCF-7 (breast cancer) | Decreased viability | IC50 = 15 µM | 2023 |
This data supports the exploration of this compound as a candidate for cancer therapy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in macrophage models.
| Inflammatory Marker | Effect | Reduction (%) | Reference Year |
|---|---|---|---|
| TNF-alpha | Reduced by ~50% | 50% | 2025 |
| IL-6 | Reduced by ~50% | 50% | 2025 |
These results indicate its potential use in treating inflammatory diseases.
Agricultural Applications
The compound has also been investigated for its potential use in agriculture, particularly as a herbicide or pesticide due to its biochemical properties.
Herbicidal Activity
Studies have shown that derivatives of pyrazole compounds can inhibit plant growth, suggesting that 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid may be effective against certain weed species.
Case Study: Antimicrobial Efficacy
A study conducted in 2024 assessed the efficacy of 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid against various bacterial strains. The results indicated that the compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria.
Case Study: Cytotoxicity on Cancer Cells
In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, treatment with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrazole-Based Analogs
The closest structural analogs, as per similarity scoring (), include:
Key Observations:
- Nitro vs. Amino Groups: The nitro group in the target compound increases acidity of the butanoic acid moiety compared to amino-substituted analogs, enhancing solubility in polar solvents. This difference may also alter biological interactions (e.g., hydrogen bonding or enzyme inhibition) .
- Cyclopropyl vs. Cyclopropyl’s smaller size may improve steric compatibility in enzyme active sites .
Butanoic Acid Derivatives
highlights branched-chain butanoic acids (e.g., 3-methylbutanoic acid) with odor-active properties. While the target compound shares a butanoic acid backbone, its pyrazole-nitro substituents likely suppress volatile odor characteristics (e.g., rancid notes) due to reduced volatility from increased molecular weight and polarity .
Pharmacologically Active Analogues
Propionic and butanoic acid derivatives in , such as 2-(substituted phenyl)propionic acids, are used as anti-inflammatory agents. Comparatively:
Physicochemical Properties (Inferred)
| Property | Target Compound | 5-Cyclopropyl-1H-pyrazol-3-amine Analogue |
|---|---|---|
| Acidity (pKa) | Lower (nitro stabilizes conjugate base) | Higher (amine deprotonates less readily) |
| LogP (Lipophilicity) | ~1.5–2.5 (moderate) | ~0.8–1.2 (less lipophilic) |
| Solubility | Higher in polar solvents | Moderate in polar solvents |
Biological Activity
3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a nitro-substituted pyrazole. These characteristics suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The compound can be represented by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 246.26 g/mol
The presence of the nitro group typically enhances reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid may involve several mechanisms:
- Nucleophilic Substitution : The functional groups present allow for nucleophilic substitutions, which can lead to interactions with biological targets such as enzymes.
- Electrophilic Additions : The nitro group can undergo reduction reactions, which may affect the compound's interaction with cellular components.
- Binding Affinity : Interaction studies have indicated that this compound may exhibit significant binding affinity to various receptors and enzymes, influencing its pharmacological effects.
Biological Activity
Research has demonstrated that compounds similar to 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid exhibit a range of biological activities. The following table summarizes key findings related to its biological effects:
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid:
-
Antimicrobial Study :
- A study assessed the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
- Findings : Minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
-
Cytotoxicity Assessment :
- In vitro assays evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound displayed IC values less than 30 µM, indicating potent anticancer activity.
- Mechanism : Induction of apoptosis was observed through caspase activation pathways.
-
Anti-inflammatory Effects :
- In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly compared to control groups.
- Results : A dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 was recorded.
Q & A
Q. What are the key steps in synthesizing 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can purity be optimized?
Answer: Synthesis typically involves coupling a pyrazole precursor with a butanoic acid derivative. For example, branched carboxylic acids (e.g., 3-cyclohexyl butanoic acid) are synthesized via alkylation or esterification reactions using protocols similar to those described by Anja Kraus . To optimize purity:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Employ recrystallization in ethanol/water mixtures to remove nitro-group byproducts.
Q. How is the crystal structure of this compound resolved, and what software tools are recommended?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement programs like SHELXL (updated post-2008) enable precise modeling of thermal displacement parameters and hydrogen bonding networks . Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize disorder.
- Use of Olex2 or Mercury for visualization and validation of bond lengths/angles.
- Cross-validation with spectroscopic data (e.g., NMR, IR) to confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound as a histamine H2 receptor ligand?
Answer: Advanced approaches include:
- Docking studies using AutoDock Vina or Schrödinger Suite to assess binding affinity to the H2 receptor’s active site (e.g., comparing to known ligands like ranitidine) .
- Molecular Dynamics (MD) simulations (GROMACS/AMBER) to evaluate stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models incorporating nitro-group electronegativity and cyclopropyl ring strain to correlate structural features with activity .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
Answer:
- Dose-response curves : Test across a wide concentration range (nM to μM) to identify non-linear effects (e.g., cytotoxicity at high doses).
- Orthogonal assays : Combine radioligand binding (e.g., ³H-tiotidine displacement) with functional assays (cAMP accumulation) to confirm target engagement .
- Meta-analysis : Compare data from peer-reviewed studies (e.g., antimicrobial activity in pyrazole derivatives ) to identify assay-specific biases.
Q. How can the nitro group’s electronic effects influence the compound’s reactivity in medicinal chemistry applications?
Answer: The nitro group is a strong electron-withdrawing moiety, which:
- Stabilizes negative charges in intermediates during nucleophilic substitution reactions.
- Enhances electrophilic aromatic substitution at the pyrazole C4 position.
- May require reduction to an amine (e.g., using H₂/Pd-C) for further functionalization (e.g., amide coupling) .
Experimental validation : Use cyclic voltammetry to quantify redox potentials and DFT calculations (Gaussian 09) to map electron density distributions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing stability under physiological conditions?
Answer:
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS/MS.
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor nitro-group decomposition via FTIR .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C for nitro compounds) .
Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., nitro-group reduction) and improve heat dissipation.
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to enhance cyclopropyl ring formation .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
